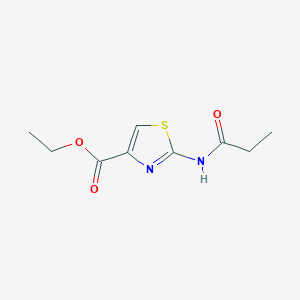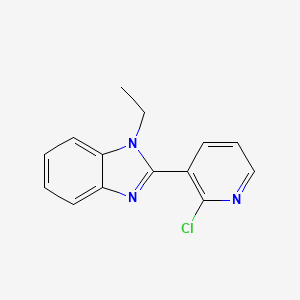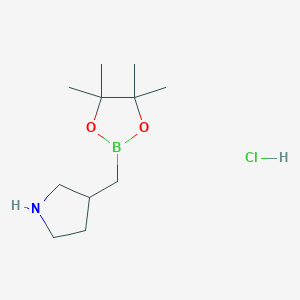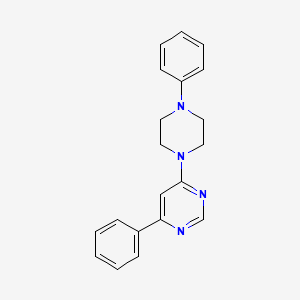![molecular formula C11H11NO B2768216 1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile CAS No. 1314648-27-5](/img/structure/B2768216.png)
1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile” is an organic compound with the chemical formula C11H11NO. It has a molecular weight of 173.21 . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carbonitrile”. Its Standard InchI is InChI=1S/C11H11NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,13H,5-7H2 . The SMILES representation is C1CC1(C#N)C2=CC=C(C=C2)CO .Physical And Chemical Properties Analysis
This compound is a powder and is typically stored at room temperature . More specific physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Conformational Studies
Conformationally Restricted Analogues
Cyclopropane derivatives, including those similar to "1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile", have been synthesized as conformationally restricted analogues of biologically active compounds to enhance activity and probe bioactive conformations. For example, the synthesis of conformationally restricted analogues of milnacipran and histamine involves the design of chiral cyclopropanes to investigate their potential in improving pharmacological properties and understanding the underlying bioactive conformations (Shuto et al., 1996); (Kazuta et al., 2002).
Synthetic Applications
Cyclopropane derivatives serve as building blocks with unprecedented synthetic potential. These compounds are prepared via various routes, such as cyclopropanone hemiacetals and oxaspiropentanes, demonstrating their role in constructing complex molecules with multiple functional groups (Salaün, 1988).
Mechanistic Insights and Chemical Transformations
Oxidative Cyclizations
The use of cyclopropane derivatives in oxidative cyclization reactions to synthesize heterocyclic compounds showcases their role in creating structurally diverse molecules. These reactions explore the reactivity of cyclopropane rings under oxidative conditions to form compounds with potential pharmacological activities (Yılmaz et al., 2005).
Steric Repulsion and Conformational Restriction
The adjacent substituents on a cyclopropane ring exert significant steric repulsion, influencing the molecule's conformation. This feature has been exploited in designing potent NMDA receptor antagonists, demonstrating the structural utility of cyclopropane rings in developing targeted therapeutics (Shuto et al., 1996).
Safety and Hazards
The compound has several hazard statements: H302-H312-H315-H319-H332-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 . It’s important to handle this compound with care and follow all safety guidelines.
Direcciones Futuras
As for future directions, “1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile” is part of American Elements’ comprehensive catalog of life science products . It can be produced in most volumes including bulk quantities and to customer specifications . This suggests potential for its use in various applications, although specific future directions are not mentioned in the current data.
Propiedades
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUCKLGXCOODHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2768134.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2768137.png)

![4-[5-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2768144.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2768147.png)


![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2768150.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2768152.png)
